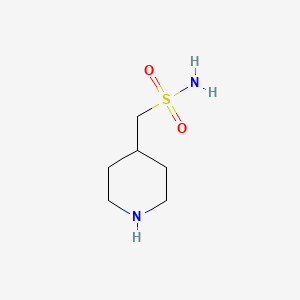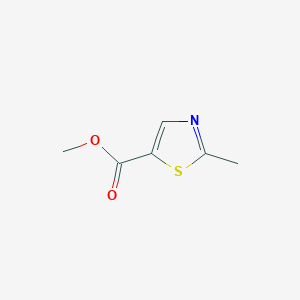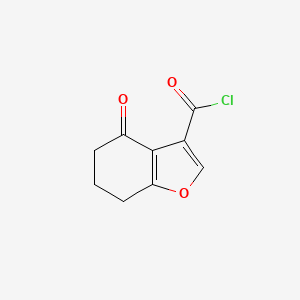
3-((Trimethylsilyl)ethinyl)phenol
Übersicht
Beschreibung
3-((Trimethylsilyl)ethynyl)phenol (3-TEP) is a silyl ether compound that has been used in organic synthesis for a variety of applications. It is a popular reagent for the preparation of a wide range of organic compounds, such as alcohols, amines, and carboxylic acids. In the past few decades, 3-TEP has also been investigated for its potential applications in scientific research, particularly in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Fluorophor in Chemosensoren
Diese Verbindung wird als Fluorophor verwendet, insbesondere 1,3,6,8-Tetrakis[(trimethylsilyl)ethinyl]pyren, zum Nachweis von Nitroaromaten (NACs) in Lösungen und Analyten in der Gasphase, wenn sie mit Polystyrol (PS) gemischt werden .
Derivatisierung in der organischen Chemie
In der organischen Chemie wird die Trimethylsilylgruppe zur Derivatisierung nichtflüchtiger Verbindungen wie Alkohole und Phenole verwendet, wobei ein Wasserstoff in den Hydroxylgruppen durch eine Trimethylsilylgruppe substituiert wird, um Trimethylsiloxygruppen zu bilden4.
Radikalbasiertes Reagenz
Tris(trimethylsilyl)silan: , eine verwandte Verbindung, wird als radikalbasiertes Reagenz für radikalische Reduktionen und Hydrosilylierungsreaktionen in der organischen Chemie verwendet .
Materialsynthese
Phenolderivate, einschließlich derer mit Trimethylsilylgruppen, sind Ausgangsmaterialien für die Synthese verschiedener Materialien wie Harze, Klebstoffe und Lebensmittelkonservierungsmittel wie BHT und BHA .
Potenzielle therapeutische Anwendungen
Wirkmechanismus
Target of Action
The trimethylsilyl group, a functional group in organic chemistry, is known to interact with various organic compounds .
Mode of Action
It can substitute a hydrogen in the hydroxyl groups on compounds, forming trimethylsiloxy groups . This could potentially be a mode of action for 3-((Trimethylsilyl)ethynyl)phenol.
Pharmacokinetics
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Result of Action
It’s known that trimethylsilyl groups can be used as temporary protecting groups during chemical synthesis .
Action Environment
It’s known that trimethylsilyl groups can increase the volatility of compounds, potentially influencing their behavior in different environments .
Biochemische Analyse
Biochemical Properties
3-((Trimethylsilyl)ethynyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The trimethylsilyl group, known for its chemical inertness and large molecular volume, can affect the binding affinity and specificity of the compound towards its targets . For instance, 3-((Trimethylsilyl)ethynyl)phenol may interact with enzymes involved in oxidative stress responses, modulating their activity and thereby impacting cellular redox balance.
Cellular Effects
The effects of 3-((Trimethylsilyl)ethynyl)phenol on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-((Trimethylsilyl)ethynyl)phenol has been shown to modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it can affect metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, 3-((Trimethylsilyl)ethynyl)phenol exerts its effects through specific binding interactions with biomolecules. The trimethylsilyl group can serve as a protective group, preventing unwanted side reactions and enhancing the stability of the compound . This allows 3-((Trimethylsilyl)ethynyl)phenol to selectively inhibit or activate enzymes, leading to changes in cellular function. For instance, it may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((Trimethylsilyl)ethynyl)phenol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-((Trimethylsilyl)ethynyl)phenol remains stable under specific conditions, but its activity may diminish over extended periods . This temporal aspect is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 3-((Trimethylsilyl)ethynyl)phenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function . Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of 3-((Trimethylsilyl)ethynyl)phenol.
Metabolic Pathways
3-((Trimethylsilyl)ethynyl)phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various metabolites . For example, the compound may influence the biosynthesis of phenolic acids, which play a role in plant defense mechanisms. Additionally, 3-((Trimethylsilyl)ethynyl)phenol can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels.
Transport and Distribution
The transport and distribution of 3-((Trimethylsilyl)ethynyl)phenol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biological activity. For instance, 3-((Trimethylsilyl)ethynyl)phenol may be transported to specific cellular compartments where it exerts its effects on target biomolecules.
Subcellular Localization
The subcellular localization of 3-((Trimethylsilyl)ethynyl)phenol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the efficacy of 3-((Trimethylsilyl)ethynyl)phenol by ensuring its proximity to target enzymes and proteins, thereby optimizing its biochemical interactions.
Eigenschaften
IUPAC Name |
3-(2-trimethylsilylethynyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYIWHFDINMVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622362 | |
| Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
388061-72-1 | |
| Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)
![1-[4-(Trifluoromethyl)phenoxy]propan-2-one](/img/structure/B1321785.png)







![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)



